Bromofluoromethane
Overview
Description
Mechanism of Action
Target of Action
Bromofluoromethane is primarily used as a reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals
Mode of Action
This compound’s mode of action is largely dependent on the chemical reactions it undergoes in the manufacturing processes. For instance, it can undergo a nickel-catalyzed direct terminal monofluoromethylation with alkyl tosylates . This transformation has demonstrated high efficiency, mild conditions, and good functional-group compatibility .
Result of Action
The result of this compound’s action is the successful synthesis of various chemical compounds. For example, it can be used in the manufacture of intermediates, pharmaceuticals, and other chemicals . The specific molecular and cellular effects would depend on the compounds that are synthesized using this compound.
Preparation Methods
Bromofluoromethane can be prepared through several synthetic routes:
Hunsdiecker Reaction: This method involves the reaction of salts of fluoroacetic acid with bromine to produce this compound.
Reductive Debromination: Dithis compound can be reduced using a Swarts reagent or an organotin hydride such as tributyltin hydride to yield this compound.
Halogen Exchange Reaction: This involves the exchange of halogens in a dihalomethane or the catalyzed bromination or fluorination of a halomethane.
Industrial production methods often involve the catalytic cracking of 1,1,2,2-tetrafluoroethyl methyl ether followed by a thermal bromination reaction with bromine at high temperatures (400-800°C) to produce this compound .
Chemical Reactions Analysis
Bromofluoromethane undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by another nucleophile.
Reductive Debromination: As mentioned earlier, dithis compound can be reduced to this compound using organotin hydrides.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include sodium azide, organotin hydrides, and bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromofluoromethane has several scientific research applications:
Radiochemistry: Its isotopomer containing fluorine-18 is used in radiochemistry for positron emission tomography (PET) imaging.
Pharmaceuticals: It is used as a reagent in the synthesis of various pharmaceutical intermediates.
Chemical Research: This compound is used in the study of molecular structures and reaction mechanisms due to its unique properties.
Comparison with Similar Compounds
Bromofluoromethane can be compared with other similar halomethanes such as:
Dithis compound (CHBr₂F): This compound is similar but contains an additional bromine atom.
Azidofluoromethane (CH₂FN₃): This compound is formed by the nucleophilic displacement of this compound with sodium azide.
Bromotrifluoromethane (CBrF₃): This compound is used as a fire suppressant and has different chemical properties compared to this compound.
This compound is unique due to its specific combination of bromine and fluorine atoms, which gives it distinct reactivity and applications in various fields.
Properties
IUPAC Name |
bromo(fluoro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrF/c2-1-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHCLYDBQOYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074319 | |
Record name | Bromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-52-4, 4539-11-1 | |
Record name | Bromofluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromofluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene, bromofluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22205E7CEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data available for bromofluoromethane?
A1: this compound (CH2BrF) has a molecular weight of 112.94 g/mol. [] Spectroscopic studies have provided valuable data on this molecule. For instance, rotational spectra analysis has allowed for the determination of ground-state rotational constants, centrifugal distortion constants, and bromine quadrupole-coupling constants. [, , ] These data are crucial for understanding its molecular structure and interactions. Additionally, vibrational spectra and normal coordinate analysis have been performed to characterize its vibrational modes. []
Q2: How has computational chemistry been employed in understanding this compound?
A2: Computational methods have played a crucial role in studying this compound. High-level ab initio calculations have been used to determine harmonic and anharmonic force constants, providing insights into its vibrational properties. [] Coupled cluster calculations have been employed to obtain accurate equilibrium geometries. [, ] Density functional theory (DFT) calculations, particularly using the B3LYP functional, have also been utilized to investigate its properties. []
Q3: What is the role of quantum-chemical calculations in studying the hyperfine structure of this compound?
A3: Quantum-chemical calculations, specifically at the coupled-cluster level, have been essential in supporting the measurement and assignment of hyperfine structures in the rotational spectra of various this compound isotopologues. These calculations provide accurate predictions of hyperfine parameters, such as the bromine quadrupole-coupling constants, significantly improving the accuracy of experimental data interpretation. [, ]
Q4: How does this compound react with superoxide ions?
A5: Research has shown that this compound reacts with superoxide ions (O2.-) in aprotic solvents. [] Interestingly, the rate of reaction varies significantly depending on the halogen substitution pattern. For instance, bromofluoromethanes react much faster than their chlorofluoromethane counterparts. This reactivity difference highlights the impact of halogen substituents on the molecule's susceptibility to nucleophilic attack by superoxide. []
Q5: What is known about the stability of this compound?
A6: While this compound is a relatively stable compound, its stability is influenced by factors such as temperature and exposure to certain reagents. Studies on its reactions with superoxide ions shed light on its reactivity and potential degradation pathways. [] Additionally, research on its photochemistry, specifically the behavior of its cation in solid argon, provides insights into its stability under specific conditions. []
Q6: What are the environmental concerns associated with this compound, and are there alternatives?
A7: this compound, similar to other halomethanes, raises environmental concerns due to its potential to contribute to ozone layer depletion. [, ] This concern has prompted the search for alternative fluoromethylating reagents that are less environmentally harmful and less toxic. Researchers are actively exploring and developing new synthetic methods that utilize less hazardous reagents to achieve similar chemical transformations. [, ]
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